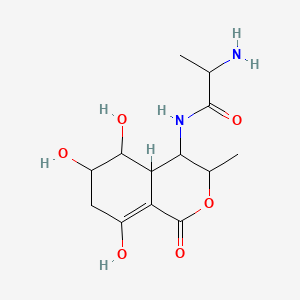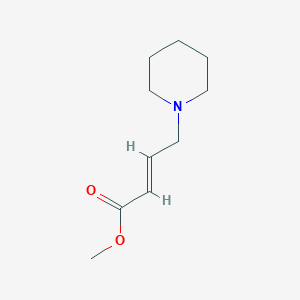
(R)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Amino-2-(4-(trifluorométhoxy)phényl)éthanol est un composé chiral doté d'une structure unique comprenant un groupe amino, un groupe hydroxyle et un cycle phényl substitué par un trifluorométhoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (R)-2-Amino-2-(4-(trifluorométhoxy)phényl)éthanol implique généralement les étapes suivantes :
Matière première : La synthèse commence par un précurseur approprié, tel que le 4-(trifluorométhoxy)benzaldéhyde.
Réduction : Le groupe aldéhyde est réduit en alcool à l'aide d'un agent réducteur tel que le borohydrure de sodium.
Amination : L'alcool obtenu est ensuite soumis à une amination à l'aide de réactifs tels que l'ammoniac ou une source d'amine dans des conditions appropriées pour introduire le groupe amino.
Méthodes de production industrielle
Les méthodes de production industrielle du (R)-2-Amino-2-(4-(trifluorométhoxy)phényl)éthanol peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, de catalyseurs efficaces et de solvants respectueux de l'environnement pour améliorer le rendement et réduire les déchets.
Analyse Des Réactions Chimiques
Types de réactions
(R)-2-Amino-2-(4-(trifluorométhoxy)phényl)éthanol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle à l'aide d'agents oxydants tels que le trioxyde de chrome.
Réduction : Le groupe amino peut être réduit en amine à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe trifluorométhoxy peut participer à des réactions de substitution nucléophile dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Trioxyde de chrome dans l'acide acétique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther.
Substitution : Nucléophiles tels que le méthylate de sodium dans le méthanol.
Produits principaux
Oxydation : Formation de 2-(4-(trifluorométhoxy)phényl)acétaldéhyde.
Réduction : Formation de 2-(4-(trifluorométhoxy)phényl)éthylamine.
Substitution : Formation de dérivés phényliques substitués.
Applications de recherche scientifique
(R)-2-Amino-2-(4-(trifluorométhoxy)phényl)éthanol présente plusieurs applications de recherche scientifique :
Chimie médicinale : Il est utilisé comme intermédiaire dans la synthèse de produits pharmaceutiques, en particulier ceux ciblant les troubles neurologiques.
Synthèse organique : Il sert de brique de base pour la synthèse de molécules organiques complexes.
Études biologiques : Le composé est utilisé dans des études relatives à l'inhibition enzymatique et à la liaison aux récepteurs en raison de ses caractéristiques structurales uniques.
Applications industrielles : Il est utilisé dans le développement d'agrochimiques et de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du (R)-2-Amino-2-(4-(trifluorométhoxy)phényl)éthanol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Les groupes amino et hydroxyle facilitent la liaison aux sites actifs, tandis que le groupe trifluorométhoxy améliore la lipophilie et la perméabilité membranaire. Cela permet au composé de moduler efficacement les voies biologiques.
Applications De Recherche Scientifique
®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the trifluoromethoxy group enhances lipophilicity and membrane permeability. This allows the compound to modulate biological pathways effectively.
Comparaison Avec Des Composés Similaires
Composés similaires
- (R)-2-Amino-2-(4-méthoxyphényl)éthanol
- (R)-2-Amino-2-(4-fluorophényl)éthanol
- (R)-2-Amino-2-(4-chlorophényl)éthanol
Unicité
(R)-2-Amino-2-(4-(trifluorométhoxy)phényl)éthanol est unique en raison de la présence du groupe trifluorométhoxy, qui confère des propriétés électroniques et stériques distinctes. Cela le rend plus lipophyle et améliore sa capacité à traverser les membranes biologiques par rapport à ses analogues présentant des substituants différents.
Propriétés
Formule moléculaire |
C9H10F3NO2 |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
(2R)-2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 |
Clé InChI |
ZWWLHDJVEDSDGM-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H](CO)N)OC(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C(CO)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol](/img/structure/B12094182.png)








![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)

